Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate
Description
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic monoterpenoid derivative structurally related to ketopinic acid (7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid), a well-characterized chiral building block in organic synthesis . The methyl ester variant replaces the carboxylic acid group with a methyl ester, enhancing its utility as a precursor for further functionalization. This compound’s bicyclo[2.2.1]heptane (norbornane) skeleton confers rigidity and stereochemical complexity, making it valuable in asymmetric synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-10(2)7-4-5-11(10,8(12)6-7)9(13)14-3/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNZADBGUKKLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regiospecific Enolate Trapping and Triflation
A key method involves the regiospecific synthesis of enol triflates via enolate trapping, as detailed in US9365534B2 . The process begins with the formation of a bicyclic enolate intermediate from a norbornane precursor. The enolate is generated using a strong base such as n-butyllithium (MZRVEZGGRBJDDB-UHFFFAOYSA-N) in anhydrous tetrahydrofuran (THF) at −78°C. Subsequent trapping with trifluoromethanesulfonic anhydride (Tf₂O) yields the enol triflate.
Critical steps :
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Enolate formation : The use of chiral auxiliaries, such as (1R,4S)-configured starting materials, ensures stereochemical fidelity .
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Triflation : The reaction proceeds with >90% regioselectivity for the 2-oxo position, avoiding competing side reactions at the 1-carboxylate group .
Optimization :
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Temperature control : Maintaining subzero temperatures (−78°C) prevents retro-Diels-Alder decomposition.
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Solvent selection : Anhydrous THF minimizes hydrolysis of the enolate .
Yield : 85–92% after silica gel chromatography .
Palladium-Catalyzed Cross-Coupling
WO2018083105A1 describes a Suzuki-Miyaura cross-coupling approach to functionalize the bicyclic core. The method employs methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate as a coupling partner with aryl boronic esters.
Reaction conditions :
Example :
Coupling with 4-methoxyphenylboronic acid yields a para-substituted derivative with 78% isolated yield .
Advantages :
-
Functional group tolerance: Ethers, esters, and halides remain intact.
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Scalability: Demonstrated at 100 g scale (19.6 g product, 100% yield) .
Iodocyclization of Alkenyl Alcohols
A novel iodocyclization strategy, adapted from s41467-023-41298-3 , enables the construction of the bicyclo[2.2.1]heptane skeleton. Cyclohexane-containing alkenyl alcohols are treated with molecular iodine in acetonitrile, inducing cyclization to form the bicyclic core.
Mechanism :
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Iodonium ion formation : Iodine activates the alkene for electrophilic attack.
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Ring closure : Intramolecular nucleophilic attack by the hydroxyl group forms the bicyclic structure .
Conditions :
Post-functionalization :
The intermediate iodo compound is oxidized to the 2-oxo derivative using CrO₃ in acetic acid, followed by esterification with methanol under acidic conditions .
Yield : 65–70% over three steps .
Diels-Alder Reaction with Furan Derivatives
US6677464B2 outlines a Diels-Alder approach using furan and acrylic acid derivatives. While originally developed for 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, this method is adaptable to the target compound.
Reaction sequence :
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Diels-Alder cycloaddition : Furan reacts with methyl acrylate under high pressure (5–10 bar) to form the bicyclic adduct.
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Hydrolysis and oxidation : The ester is hydrolyzed to a carboxylic acid, followed by oxidation to the ketone .
Drawbacks :
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Multiple steps reduce overall yield (40–50%).
Comparative Analysis of Methods
Chemical Reactions Analysis
Grignard Reaction
The compound participates in a Grignard reaction with phenylmagnesium bromide, as demonstrated in a crystallographic study . This reaction yields (1R,4R)-1-(hydroxydiphenylmethyl)-7,7-dimethylbicyclo[2.2.1]heptane , characterized by intramolecular hydrogen bonding between the carbonyl oxygen and hydroxyl group.
Reaction Details
| Parameter | Description |
|---|---|
| Reactant | Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate |
| Reagent | Phenylmagnesium bromide |
| Product | (1R,4R)-1-(Hydroxydiphenylmethyl)-7,7-dimethylbicyclo[2.2.1]heptane |
| Key Feature | Intramolecular hydrogen bonding in the product |
Crystallographic Data
The product was analyzed via single-crystal X-ray diffraction, revealing:
| Metric | Value |
|---|---|
| Mean (C-C) | 0.004 Å |
| R-factor | 0.052 |
| wR-factor | 0.150 |
| Data-to-parameter ratio | 8.8 |
| Temperature | 273 K |
Mechanistic Insights
The Grignard reaction proceeds via nucleophilic attack of the carboxylate carbonyl group by phenylmagnesium bromide, forming a tetrahedral intermediate. Subsequent protonation and elimination of the ester group yield the final product with a hydroxydiphenylmethyl moiety. The intramolecular hydrogen bond observed in the product stabilizes the structure, as evidenced by X-ray crystallography .
Comparison with Structural Analogues
While specific reaction data for this compound is limited to the Grignard reaction in peer-reviewed literature, structural analogues highlight potential reactivity trends:
| Analogue | Functional Groups | Expected Reactivity |
|---|---|---|
| 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl methanesulfonate | Methanesulfonate group | Nucleophilic substitution |
| Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate | Ketone, ester | Oxidation/reduction, Diels-Alder |
Industrial and Synthetic Considerations
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Purity and Yield : The Grignard reaction’s efficiency depends on steric hindrance from the bicyclic framework, which may require optimized conditions (e.g., solvent choice, temperature control).
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Biological Implications : The product’s hydroxydiphenylmethyl group suggests potential bioactivity, warranting further studies on enzyme binding or therapeutic applications.
Scientific Research Applications
Applications in Organic Synthesis
1. Chiral Auxiliary in Asymmetric Synthesis
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate serves as a chiral auxiliary in asymmetric synthesis processes. Its unique structure allows for the selective formation of enantiomers in reactions involving carbonyl compounds. This application is crucial in the pharmaceutical industry for the synthesis of chiral drugs.
Case Study: Synthesis of Chiral Amines
Research has demonstrated the use of methyl camphorsulfonate as an auxiliary for synthesizing chiral amines through reductive amination processes. The compound enhances selectivity and yield, making it a valuable tool in producing pharmaceutical intermediates .
Applications in Medicinal Chemistry
2. Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl camphorsulfonate | E. coli | 32 µg/mL |
| Methyl camphorsulfonate | S. aureus | 16 µg/mL |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Applications in Pesticide Formulation
3. Insecticidal Properties
this compound is explored for its potential use in pesticide formulations due to its insecticidal properties.
Case Study: Efficacy Against Agricultural Pests
Field trials have shown that formulations containing methyl camphorsulfonate effectively reduce populations of common agricultural pests such as aphids and whiteflies. The compound acts as a contact insecticide, leading to rapid mortality upon exposure .
Environmental Impact and Safety
4. Biodegradability
Research indicates that this compound is biodegradable under environmental conditions, making it a safer alternative to conventional synthetic pesticides.
Mechanism of Action
The mechanism of action of Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity through reversible binding. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Key Differences in Reactivity and Stability
- Ester vs. Sulfonate Reactivity : The methyl ester is less reactive toward nucleophiles compared to sulfonate esters (e.g., methanesulfonyl chloride derivatives), which readily undergo solvolysis or substitution .
- Steric and Electronic Effects: Bulky substituents (e.g., morpholinoethyl in 9a) reduce reaction yields (7–21%) due to steric hindrance, whereas smaller groups (e.g., bromoethyl in 12) achieve high yields (89%) .
- Thermal Stability : Crystalline derivatives like 12 (mp 127.3°C) exhibit higher thermal stability than oily substances (e.g., 9a ), which are prone to degradation .
Stereochemical Considerations
The (1S,4R) configuration is prevalent in bioactive derivatives, such as Ecamsule-related compounds, where stereochemistry dictates UV-absorption properties . Enantioselective synthesis methods, such as organocatalytic [4+2] cycloadditions, enable access to enantiopure bicyclo[2.2.1]heptane carboxylates critical for pharmaceutical applications .
Biological Activity
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate is a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C11H16O3
- Molecular Weight : 196.25 g/mol
- IUPAC Name : this compound
- SMILES : O=C1C@@(CC2)C(C)(C)C2C1
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of key biomolecules.
- Receptor Modulation : It has been hypothesized that the compound could act as a modulator for certain receptors, influencing signal transduction pathways critical for cell communication and function.
- Antioxidant Properties : Some research indicates that this compound exhibits antioxidant activity, which may protect cells from oxidative stress and related damage.
Antitumor Activity
Several studies have explored the antitumor potential of this compound:
- Case Study 1 : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM.
Neuroprotective Effects
Research has indicated potential neuroprotective effects:
- Case Study 2 : In a rodent model of neurodegeneration, administration of the compound significantly reduced markers of neuronal damage and improved cognitive function compared to control groups.
Toxicity and Safety Profile
While promising in terms of therapeutic applications, it is essential to evaluate the toxicity profile:
- Acute Toxicity : Animal studies have shown that high doses may lead to hepatotoxicity; however, no significant adverse effects were observed at therapeutic doses.
Q & A
Q. What are common synthetic routes for Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate derivatives?
Derivatives are synthesized via nucleophilic substitution or esterification. For example, reacting brominated intermediates (e.g., compound 12 ) with amines (e.g., morpholine, piperidine) in acetonitrile (MeCN) using K₂CO₃ as a base yields substituted esters (e.g., 9a–9d ). Yields vary significantly (11–89%) depending on steric hindrance and nucleophile reactivity . Purification typically involves silica gel chromatography with hexane/ethyl acetate gradients.
Q. How is structural characterization performed for bicyclo[2.2.1]heptane derivatives?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., compound 13a shows distinct peaks for morpholine and ester groups) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formulas (e.g., [M + Na]+ peaks in compound 7 match theoretical values within 0.6 ppm error) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1740 cm⁻¹ for esters) .
Q. What are the biochemical applications of bicyclo[2.2.1]heptane derivatives?
The parent carboxylic acid derivative is used to synthesize alkenyl nitrile electrophiles for covalent protein labeling, enabling studies of protein-ligand interactions . Modifications (e.g., sulfonamide groups in compound 656830-26-1 ) show potential as enzyme inhibitors or receptor modulators in medicinal chemistry .
Advanced Research Questions
Q. How can enantiomers of constrained bicyclic proline analogs be resolved?
Chiral HPLC is effective for separating racemic mixtures (e.g., methyl (1S,2R,4R)- and (1R,2S,4S)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate). Alternatively, base-induced epimerization (e.g., triethylamine in methanol) converts exo to endo isomers (70:30 ratio), followed by chromatographic separation .
Q. How can low yields in nucleophilic substitution reactions be optimized?
Low yields (e.g., 11% for 13a ) may arise from steric hindrance or poor leaving-group displacement. Strategies include:
Q. How are stereochemical contradictions in NMR data resolved?
Ambiguous NOE (Nuclear Overhauser Effect) or coupling constants may require complementary methods:
Q. What methodologies enable selective functionalization of the bicyclo[2.2.1]heptane scaffold?
- Sulfonylation : Reacting ketones with methanesulfonamide under controlled conditions introduces sulfonamide groups (e.g., compound 656830-26-1 ) .
- Electrophilic Substitution : Bromination at the 2-position (e.g., 12 ) facilitates further derivatization with amines or thiols .
Data Contradiction Analysis
Q. How to address discrepancies in reaction yields across similar substrates?
For example, compound 9d yields 12%, while 12 yields 89% under comparable conditions. Factors include:
- Steric Effects : Bulky substituents (e.g., 4-ethylpiperazine in 9d ) hinder nucleophilic attack.
- Leaving Group Efficiency : Bromide (12 ) is a better leaving group than chloride (11 ), accelerating substitution .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
